D-Galactosamine-2-N-sulphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

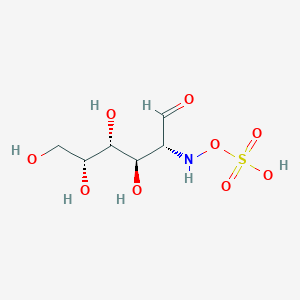

D-Galactosamine-2-N-sulphate: is an organic compound with the chemical formula C6H12NNaO8S and a molecular weight of 281.22 g/mol . It typically appears as a white crystalline or powdery substance . This compound is widely used in the medical field as a laboratory reagent, particularly in biochemical research for identifying and analyzing glycoproteins and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: : D-Galactosamine-2-N-sulphate can be synthesized by reacting D-galactose with sulfuric acid , followed by appropriate conditions to facilitate amination and sulfation . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : D-Galactosamine-2-N-sulphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfated derivatives , while reduction may produce deaminated products .

Scientific Research Applications

D-Galactosamine-2-N-sulphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of D-Galactosamine-2-N-sulphate involves its interaction with specific molecular targets and pathways. In biochemical research, it is used to study the effects of sulfation on glycoproteins and other biomolecules . The compound’s sulfated structure allows it to interact with enzymes and receptors involved in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Comparison: : D-Galactosamine-2-N-sulphate is unique due to its specific sulfation at the 2-N position, which imparts distinct biochemical properties compared to other sulfated galactosamines . This unique structure allows for specific interactions with enzymes and receptors, making it a valuable tool in biochemical and medical research .

Biological Activity

D-Galactosamine-2-N-sulphate (D-GalN-2-SO4) is a sulfated derivative of D-galactosamine, a naturally occurring amino sugar. This compound has garnered significant interest in biological research due to its involvement in various physiological and pathological processes, particularly in relation to inflammation, hepatotoxicity, and immune responses. This article delves into the biological activity of D-GalN-2-SO4, highlighting key research findings, case studies, and potential therapeutic applications.

Overview of Biological Activity

D-GalN-2-SO4 exhibits a range of biological activities that are primarily mediated through its interaction with cellular pathways and cytokines. Notably, it has been implicated in sensitizing organisms to the lethal effects of tumor necrosis factor (TNF) and lipopolysaccharides (LPS), making it a valuable tool in experimental models for studying inflammatory responses.

- Sensitization to TNF and LPS : D-GalN-2-SO4 sensitizes mice to the lethal effects of TNF and LPS by modulating immune responses. Studies have shown that administration of D-GalN significantly lowers the LD50 (lethal dose for 50% of subjects) for LPS and TNF, indicating heightened sensitivity to these agents .

- Role in Hepatotoxicity : The compound has been linked with hepatotoxicity, where it disrupts protein synthesis in the liver. This disruption is critical in understanding how D-GalN-2-SO4 contributes to liver damage during inflammatory responses .

- Activation of NLRP3 Inflammasome : Recent findings suggest that D-GalN-2-SO4 activates the NLRP3 inflammasome, leading to an inflammatory response characterized by increased interleukin production . This pathway highlights its role in mediating inflammation through cellular signaling mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of D-GalN-2-SO4, providing insights into its mechanisms and potential applications.

Table 1: Summary of Key Studies on D-GalN-2-SO4

Therapeutic Implications

The biological activity of D-GalN-2-SO4 suggests several therapeutic implications:

- Inflammatory Diseases : Given its role in enhancing inflammatory responses, D-GalN-2-SO4 could be a target for therapeutic interventions aimed at modulating TNF-related pathologies.

- Liver Disease Models : Its ability to induce hepatotoxicity makes it a useful model for studying liver diseases, particularly those involving inflammation and cell death.

- Drug Development : Understanding the mechanisms by which D-GalN-2-SO4 operates may aid in the development of new drugs aimed at either mimicking or inhibiting its effects.

Properties

Molecular Formula |

C6H13NO9S |

|---|---|

Molecular Weight |

275.24 g/mol |

IUPAC Name |

[[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino] hydrogen sulfate |

InChI |

InChI=1S/C6H13NO9S/c8-1-3(7-16-17(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6-/m0/s1 |

InChI Key |

HGMNDIKAVQVQCP-KCDKBNATSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)NOS(=O)(=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)NOS(=O)(=O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.